lithium;1,3-ditert-butylbenzene-5-ide
Description
Lithium;1,3-ditert-butylbenzene-5-ide is a lithium organometallic compound featuring a deprotonated 1,3-ditert-butylbenzene ring. The tert-butyl substituents at the 1- and 3-positions of the benzene ring confer steric bulk, which stabilizes the anionic charge on the aromatic system and modulates the compound’s reactivity. Such sterically hindered aromatic lithium salts are often employed in synthetic chemistry as strong bases or ligands in transition-metal catalysis.
Properties
CAS No. |
62907-84-0 |
|---|---|
Molecular Formula |
C14H21Li |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
lithium;1,3-ditert-butylbenzene-5-ide |
InChI |
InChI=1S/C14H21.Li/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6;/h8-10H,1-6H3;/q-1;+1 |
InChI Key |
OUHQJQRZCYVUPB-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)C1=CC(=C[C-]=C1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3-ditert-butylbenzene-5-ide typically involves the reaction of 1,3-ditert-butylbenzene with an organolithium reagent such as n-butyllithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction is usually performed in a non-polar solvent like hexane or diethyl ether at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents and solvents to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;1,3-ditert-butylbenzene-5-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons or other reduced species.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and transition metal oxides.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and carbon dioxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes or other reduced hydrocarbons.
Substitution: New organolithium compounds or other substituted benzene derivatives.
Scientific Research Applications
Lithium;1,3-ditert-butylbenzene-5-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of lithium;1,3-ditert-butylbenzene-5-ide involves the nucleophilic attack of the lithium atom on electrophilic centers. This reactivity is facilitated by the electron-donating effects of the tert-butyl groups, which stabilize the negative charge on the benzene ring. The compound can participate in various reactions, including nucleophilic addition, substitution, and coupling reactions, targeting molecular pathways involving electrophilic species.
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on lithium;1,3-ditert-butylbenzene-5-ide is absent, comparisons can be inferred from structurally or functionally analogous lithium-containing compounds described in the evidence:
Lithium Cyanide (LiCN)
- Synthesis: Lithium cyanide is prepared via reaction of lithium hydride with acetone cyanohydrin, yielding a white powder with high purity (99.2%) .
- Reactivity : LiCN acts as a nucleophile in cyanation reactions, such as in the synthesis of imidazole derivatives (e.g., 1-benzyl-2-(methylthio)-5-imidazolcarbonitrile) .
- Contrast : Unlike this compound, LiCN lacks steric hindrance, making it more reactive toward electrophiles but less selective in bulky environments.
Lithium Nitrate (LiNO₃)
- Physico-chemical Properties : Lithium nitrate exhibits a melting point of 264°C, solubility in polar solvents (e.g., water), and hygroscopicity, making it suitable for battery electrolytes and concrete admixtures .

- Contrast: The aromatic anion in this compound likely reduces solubility in polar solvents compared to LiNO₃, while enhancing stability in non-polar media.
Industrial Lithium Compounds (Carbonate/Hydroxide)
- Applications : Lithium carbonate (Li₂CO₃) and lithium hydroxide (LiOH) dominate industrial use, particularly in batteries. The EU’s trade data highlights their critical role in energy storage .

- Contrast : The tert-butyl-substituted benzene anion in this compound may offer unique catalytic or stabilizing properties absent in conventional lithium salts, though industrial applications remain unexplored in the evidence.
Table 1: Comparative Properties of Lithium Compounds
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